molecular formula C8H10O4 B3180133 4,5-Dimethoxybenzene-1,3-diol CAS No. 13077-75-3

4,5-Dimethoxybenzene-1,3-diol

Cat. No.: B3180133
CAS No.: 13077-75-3
M. Wt: 170.16 g/mol
InChI Key: WMZGDDNEICWXRT-UHFFFAOYSA-N
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Description

4,5-Dimethoxybenzene-1,3-diol is an organic compound with the molecular formula C8H10O4. It is a derivative of benzene, featuring two methoxy groups (-OCH3) and two hydroxyl groups (-OH) attached to the benzene ring. This compound is classified under methoxybenzenes and phenols .

Scientific Research Applications

4,5-Dimethoxybenzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals like ivabradine.

    Industry: Utilized in the production of dyes and polymers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxybenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the methoxylation of resorcinol (benzene-1,3-diol) using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound often involve the purification of intermediates like 4,5-dimethoxybenzocyclobutane derivatives. These intermediates are key in the synthesis of various pharmaceuticals, including ivabradine .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxybenzene-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxybenzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Comparison: 4,5-Dimethoxybenzene-1,3-diol is unique due to the presence of methoxy groups, which influence its chemical reactivity and biological activity. Unlike catechol, resorcinol, and hydroquinone, the methoxy groups in this compound provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4,5-dimethoxybenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4,9-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZGDDNEICWXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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